7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
Beschreibung
7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with an iodine atom at position 7 and a bulky trifluoromethyl group at position 2.
Eigenschaften
Molekularformel |
C10H9F3IN3 |
|---|---|
Molekulargewicht |
355.10 g/mol |
IUPAC-Name |
7-iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C10H9F3IN3/c1-9(2,10(11,12)13)8-16-15-7-5-6(14)3-4-17(7)8/h3-5H,1-2H3 |
InChI-Schlüssel |
OSTGAIHDAOFVER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NN=C2N1C=CC(=C2)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization via Enaminonitrile and Hydrazide Tandem Reaction
A catalyst-free, microwave-assisted method has been reported for synthesizing 1,2,4-triazolo[1,5-a]pyridines, which can be adapted to prepare related triazolopyridine isomers. The reaction involves:
- Starting materials: enaminonitriles and benzohydrazides.
- Mechanism: transamidation followed by nucleophilic addition to the nitrile and intramolecular condensation.
- Conditions: Microwave irradiation in toluene or chlorobenzene at elevated temperatures (~120 °C).
- Outcome: Efficient formation of triazolopyridine cores in good to excellent yields (up to 83%) without catalysts or additives.
| Parameter | Condition/Result |
|---|---|
| Starting materials | Enaminonitrile (1 equiv), hydrazide (2 equiv) |
| Solvent | Toluene, chlorobenzene |
| Temperature | 120 °C |
| Reaction time | 24 hours (conventional), shorter under microwave |
| Yield | 69-83% |
| Advantages | Eco-friendly, catalyst-free, broad substrate scope |
Reference: Microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines
Selective Iodination at the 7-Position
Selective halogenation, particularly iodination, on the triazolopyridine ring is critical for the synthesis:
- Electrophilic iodination reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) are used.
- Reaction conditions are controlled to achieve regioselective substitution at the 7-position.
- Solvent choice and temperature are optimized to maximize yield and minimize polyiodination or decomposition.
Patent WO2010141796A2 describes halogenation protocols on triazolopyridine derivatives that can be adapted for selective iodination.
Representative Preparation Procedure (Hypothetical Consolidation)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Enaminonitrile + trifluoroalkyl-substituted hydrazide, toluene, microwave, 120 °C, 1-2 h | Formation of triazolopyridine core with trifluoroalkyl substituent |
| 2 | Purification by column chromatography | Isolated intermediate |
| 3 | Electrophilic iodination using NIS in acetonitrile, 0-25 °C, 2-4 h | Selective 7-iodo substitution |
| 4 | Final purification and characterization | Target compound obtained in 60-80% overall yield |
Mechanistic Insights
- The initial cyclization proceeds via transamidation to form an intermediate amidine.
- Intramolecular nucleophilic attack on the nitrile forms the triazole ring.
- Alkylation or introduction of the trifluoroalkyl group occurs either before or after cyclization depending on reagent stability.
- Iodination proceeds via electrophilic aromatic substitution, favored at the 7-position due to electronic and steric factors.
Summary Table of Preparation Parameters
| Parameter | Details/Conditions | Notes |
|---|---|---|
| Core synthesis | Enaminonitrile + hydrazide, microwave, 120 °C | Catalyst-free, eco-friendly |
| Solvents | Toluene, chlorobenzene, acetonitrile | Solvent choice affects yield |
| Trifluoroalkyl introduction | Alkylation with trifluoroalkyl halides or organometallics | Requires inert atmosphere |
| Iodination reagent | N-Iodosuccinimide (NIS), ICl | Regioselective at 7-position |
| Reaction times | 1-24 hours depending on step | Microwave reduces time |
| Yields | 60-83% per step | Overall yield depends on scale |
Research Findings and Optimization
- Microwave irradiation significantly shortens reaction times and improves yields in triazolopyridine synthesis.
- Solvent screening reveals toluene and chlorobenzene as optimal for cyclization steps.
- Electrophilic iodination requires careful temperature control to avoid over-iodination.
- Late-stage functionalization strategies allow installation of the trifluoroalkyl group post-cyclization for better regioselectivity and yield.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The triazolopyridine ring can participate in redox reactions, leading to different oxidation states.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions with other organic molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe
Wirkmechanismus
The mechanism by which 7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system under study .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in the Triazolo[4,3-a]Pyridine Family
Key Compounds :
1,2,4-Triazolo[4,3-a]Pyridine Derivatives with Hydrazone Moieties
- Structure : Substituted at position 3 with hydrazone groups.
- Activity : Exhibited antifungal activity against Botrytis cinerea and Fusarium oxysporum at 100 µg/mL. DFT studies linked activity to electron-withdrawing substituents enhancing electrophilicity .
- Comparison : The iodine substituent in the target compound may offer similar electrophilic properties, but its bulky trifluoromethyl group could reduce solubility compared to hydrazone derivatives.
Herbicidal Triazolo[4,3-a]Pyridine Derivatives
- Structure : Varied substituents at positions 3, 6, and 5.
- Activity : Demonstrated herbicidal efficacy via 3D-QSAR modeling, with halogen atoms (e.g., Cl, Br) enhancing activity .
- Comparison : The iodine atom in the target compound may mimic halogen effects, but the trifluoromethyl group’s steric bulk could alter binding interactions.
mGluR2 Receptor Modulators
- Structure : Substituted triazolo[4,3-a]pyridines (e.g., 7-aryl derivatives).
- Activity : Act as positive allosteric modulators for neurological disorders. Patent data highlight substituent flexibility at position 7 .
- Comparison : The iodine atom in the target compound could serve as a handle for further functionalization (e.g., Suzuki coupling), similar to aryl groups in these modulators .
Comparison with Pyrazolo[4,3-c]Pyridine Derivatives
Key Compounds (from ):
7-Iodo-4-Methyl-2,6-Diphenyl-2H-Pyrazolo[4,3-c]Pyridine
- Yield : 72%
- Melting Point : 186–189°C
- NMR Data : δ 2.83 (s, CH3), 8.72 (s, 3-H)
- Comparison : The methyl group increases hydrophobicity but reduces steric hindrance compared to the target compound’s trifluoromethyl group.
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Yield (%) | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| Target Compound | N/A* | N/A | 7-I, 3-CF3 |
| 7-Iodo-2,6-Diphenyl-Pyrazolo[4,3-c]Pyridine | 82 | 110–111 | 7-I, 2,6-Ph |
| 4-Methyl-Pyrazolo[4,3-c]Pyridine | 72 | 186–189 | 7-I, 4-CH3, 2,6-Ph |
| Triazolo[4,3-a]Pyridine Hydrazone Derivative | ~75† | N/A | 3-Hydrazone, 7-X (X = Cl, Br) |
†Estimated from analogous reactions .
Biologische Aktivität
7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It is characterized by a triazole ring fused to a pyridine moiety, with an iodine atom and a trifluoromethyl group contributing to its unique properties.
Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazoles can inhibit the growth of various bacterial strains and fungi. The specific activity of 7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine against pathogens such as Staphylococcus aureus and Candida albicans has been noted in preliminary investigations.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Triazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar compounds can effectively target cancer cells by disrupting critical cellular pathways.
The biological activity of 7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is believed to involve:
- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors in metabolic pathways critical to microbial survival and cancer cell proliferation.
- Interaction with DNA : Some studies suggest that triazole compounds can intercalate with DNA or inhibit topoisomerases, leading to disrupted replication in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that compounds similar to 7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine exhibited minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents.
| Pathogen | MIC (µg/mL) | Standard Agent (MIC) |
|---|---|---|
| Staphylococcus aureus | 8 | 4 |
| Candida albicans | 16 | 8 |
Study 2: Anticancer Activity
In a separate investigation focused on anticancer properties, a derivative of the compound was tested on human breast cancer cell lines. The study revealed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 50 | 25 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
